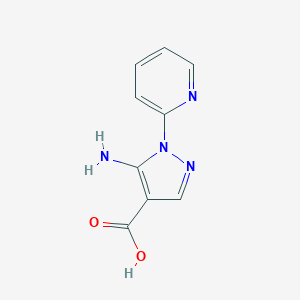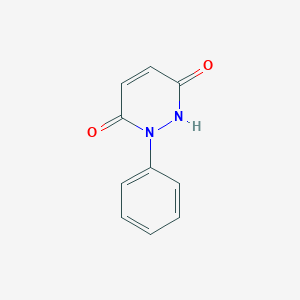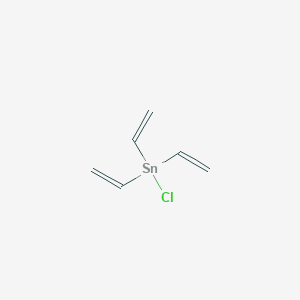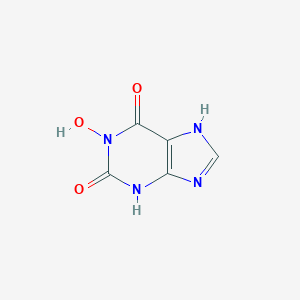
1-Hydroxyxanthine
説明
1-Hydroxyxanthine, also known as 1,7-dihydroxypurine, is a naturally occurring purine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
作用機序
The mechanism of action of 1-hydroxyxanthine is not fully understood. However, studies have shown that it can act as an inhibitor of xanthine oxidase, an enzyme that plays a role in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 1-hydroxyxanthine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-Hydroxyxanthine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 1-hydroxyxanthine has been shown to have a protective effect on the cardiovascular system, reducing the risk of cardiovascular diseases. It has also been shown to have a neuroprotective effect, which can protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-hydroxyxanthine in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 1-hydroxyxanthine is readily available and relatively inexpensive, making it a cost-effective choice for scientific research. However, one limitation of using 1-hydroxyxanthine is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 1-hydroxyxanthine. One area of research is the potential use of 1-hydroxyxanthine as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-hydroxyxanthine and its potential applications in agriculture and environmental science. Finally, the development of new synthesis methods for 1-hydroxyxanthine may lead to improvements in its purity and solubility, making it a more versatile compound for scientific research.
Conclusion:
In conclusion, 1-hydroxyxanthine is a naturally occurring purine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
1-Hydroxyxanthine can be synthesized using various methods, including the oxidation of xanthine with nitric acid or hydrogen peroxide, the hydrolysis of 1,3-dimethyluric acid, and the reduction of 7-nitro-1H-purine-2,6-dione. However, the most common method of synthesis involves the oxidation of theobromine or caffeine with nitric acid. This method yields a high purity product and is widely used in the production of 1-hydroxyxanthine for scientific research purposes.
科学的研究の応用
1-Hydroxyxanthine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-hydroxyxanthine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, 1-hydroxyxanthine has been studied for its ability to enhance plant growth and improve crop yields. In environmental science, 1-hydroxyxanthine has been investigated for its potential use as a biomarker for the detection of environmental contaminants.
特性
IUPAC Name |
1-hydroxy-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)8-5(11)9(4)12/h1,12H,(H,6,7)(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPEFPGGBAAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64038-48-8 (dihydrate) | |
| Record name | 1-Hydroxyxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50172923 | |
| Record name | 1-Hydroxyxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1932-15-6 | |
| Record name | 1-Hydroxyxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G014T05WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



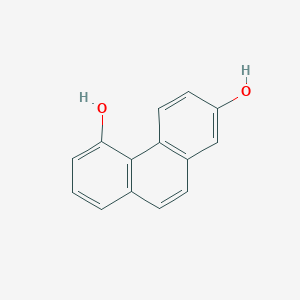
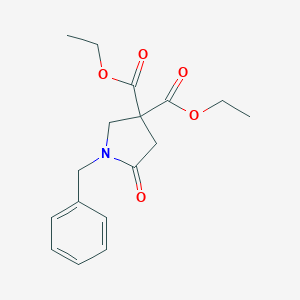

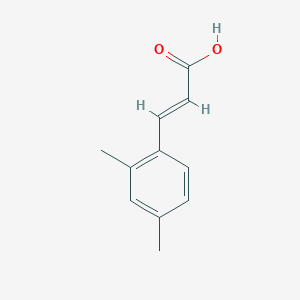
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
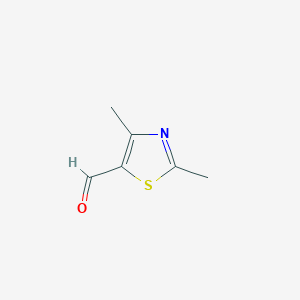
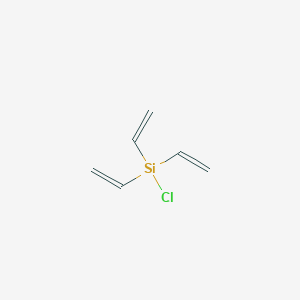
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)


